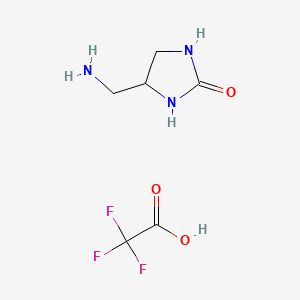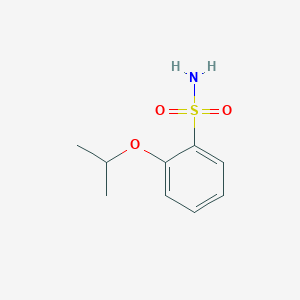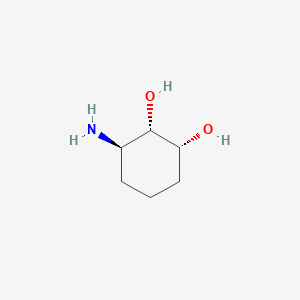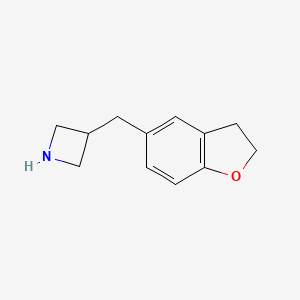
3-Biphenyl-2-YL-piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Biphenyl-2-YL-piperazin-2-one is a chemical compound with the molecular formula C16H16N2O. . This compound consists of a biphenyl group attached to a piperazin-2-one moiety, making it an interesting subject for scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenyl-2-YL-piperazin-2-one typically involves multi-step procedures. One common method includes the reaction of biphenyl-2-amine with phosgene to form biphenyl-2-isocyanate, which is then reacted with piperazine to yield the desired compound . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of ultrasound, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
3-Biphenyl-2-YL-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various alkyl or acyl groups to the piperazine ring .
科学研究应用
3-Biphenyl-2-YL-piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 3-Biphenyl-2-YL-piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist at dopamine and serotonin receptors, which could explain its potential antipsychotic effects. Additionally, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)oxolan-2-one: Another piperazine derivative with similar structural features.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a benzothiazole moiety instead of a biphenyl group.
Uniqueness
3-Biphenyl-2-YL-piperazin-2-one is unique due to its biphenyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H16N2O |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
3-(2-phenylphenyl)piperazin-2-one |
InChI |
InChI=1S/C16H16N2O/c19-16-15(17-10-11-18-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15,17H,10-11H2,(H,18,19) |
InChI 键 |
QHCAEVXLPJFNNR-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)

